molecular formula C11H14ClN3O4S B7773262 1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-methylpiperazine CAS No. 5342-53-0

1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-methylpiperazine

Cat. No.: B7773262
CAS No.: 5342-53-0
M. Wt: 319.77 g/mol
InChI Key: QVLBUTWRIIGYFT-UHFFFAOYSA-N
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Description

1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-methylpiperazine is a chemical compound with the molecular formula C11H14ClN3O4S It is characterized by the presence of a piperazine ring substituted with a 4-chloro-3-nitrophenylsulfonyl group and a methyl group

Preparation Methods

The synthesis of 1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-methylpiperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-nitrobenzenesulfonyl chloride and 4-methylpiperazine.

    Reaction Conditions: The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, under controlled temperature conditions.

    Procedure: The 4-chloro-3-nitrobenzenesulfonyl chloride is added to a solution of 4-methylpiperazine in the chosen solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or chromatography.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-methylpiperazine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methyl group on the piperazine ring can be oxidized to a carboxyl group under strong oxidizing conditions.

Common reagents and conditions used in these reactions include:

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major products formed from these reactions include substituted piperazines, amino derivatives, and carboxylated piperazines.

Scientific Research Applications

1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-methylpiperazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Biological Studies: The compound is employed in studies investigating enzyme inhibition and receptor binding due to its structural features.

    Materials Science: It is utilized in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition. Additionally, the compound’s structural features allow it to bind to receptor sites, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-methylpiperazine can be compared with similar compounds such as:

    1-[(4-Chloro-3-nitrophenyl)sulfonyl]pyrrolidine: This compound has a pyrrolidine ring instead of a piperazine ring, leading to differences in reactivity and biological activity.

    4-Chloro-3-nitrophenyl methyl sulfone: Lacks the piperazine ring, resulting in distinct chemical properties and applications.

The uniqueness of this compound lies in its combination of the piperazine ring with the 4-chloro-3-nitrophenylsulfonyl group, providing a versatile scaffold for various chemical and biological applications.

Properties

IUPAC Name

1-(4-chloro-3-nitrophenyl)sulfonyl-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O4S/c1-13-4-6-14(7-5-13)20(18,19)9-2-3-10(12)11(8-9)15(16)17/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLBUTWRIIGYFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00385703
Record name 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5342-53-0
Record name 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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